Prednylidene

Description

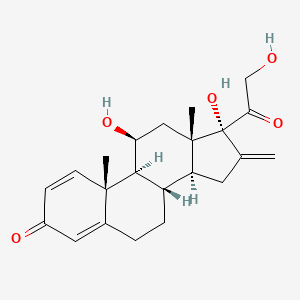

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,15-17,19,23,25,27H,1,4-5,8,10-11H2,2-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVOMANDJDYYEY-CWNVBEKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC(=C)C2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC(=C)[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208610 | |

| Record name | Prednylidene [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-33-7 | |

| Record name | Prednylidene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednylidene [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednylidene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednylidene [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNYLIDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF8PQP966U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In-Vitro Mechanism of Action of Prednisolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156), a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Its therapeutic efficacy is rooted in a complex and multifaceted mechanism of action at the cellular and molecular level. This technical guide provides a comprehensive overview of the in-vitro mechanisms of prednisolone, detailing its interaction with the glucocorticoid receptor (GR), the subsequent genomic and non-genomic signaling pathways it modulates, and its profound effects on immune cells and inflammatory mediators. This document synthesizes quantitative data on its binding affinity and functional potency, presents detailed protocols for key experimental assays, and visualizes complex pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Prednisolone exerts its potent anti-inflammatory and immunosuppressive effects primarily by binding to the cytosolic glucocorticoid receptor (GR).[1] This interaction initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic mechanisms.[2] The genomic actions involve the regulation of gene transcription, leading to the suppression of pro-inflammatory genes and the upregulation of anti-inflammatory genes.[3][4] These effects are typically observed over hours to days. In contrast, the non-genomic mechanisms are characterized by rapid, transcription-independent effects that occur within minutes.[5][6] Understanding these intricate pathways is crucial for the rational design of novel glucocorticoid therapies with improved efficacy and reduced side-effect profiles.

Glucocorticoid Receptor Binding and Activation

The initial and pivotal step in prednisolone's mechanism of action is its binding to the inactive GR, which resides in the cytoplasm in a multiprotein complex including heat shock proteins (HSPs).[2]

Binding Affinity

Prednisolone binds to the GR with high affinity, leading to a conformational change in the receptor, its dissociation from the HSP complex, and subsequent activation. The binding affinity of glucocorticoids to the GR is a key determinant of their potency.

Table 1: Glucocorticoid Receptor Binding Affinities of Prednisolone and Other Steroids

| Compound | Receptor Source | Assay Method | Binding Affinity (Kd or Ki) | Reference |

| Prednisolone | Rat kidney, thymus, liver cytosol | Competitive binding with [3H]dexamethasone | Less active than dexamethasone | [7] |

| Dexamethasone | Human mononuclear leukocytes | Whole cell binding assay | Kd = 5.5 ± 1.4 nM (at 30°C) | [8] |

| Dexamethasone | Homogenized cells | GR binding measurement | Kc ≈ 1 nM (at 0°C) | [9] |

| Cortisol | Rat kidney glucocorticoid receptor | Inhibition of [3H]dexamethasone binding | Kd = 43.8 nM |

Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound, such as prednisolone, for the GR using a competitive binding assay with a fluorescently labeled glucocorticoid.

Materials:

-

Human Glucocorticoid Receptor (GR) protein

-

Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)

-

GR Screening Buffer

-

Stabilizing Peptide

-

Dithiothreitol (DTT)

-

Test compound (Prednisolone)

-

Dexamethasone (for positive control)

-

Microwell plates (e.g., 96-well)

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Complete GR Screening Buffer: Mix GR Screening Buffer (10X) and Stabilizing Peptide (10X) with distilled water. Add DTT to the final concentration recommended by the manufacturer. Keep on ice.[10]

-

Prepare Reagents: Thaw the GR protein on ice. Prepare a 4X solution of the fluorescent glucocorticoid and a 4X solution of the GR protein in the Complete GR Screening Buffer.[11]

-

Compound Dilution: Prepare serial dilutions of the test compound (prednisolone) and the positive control (dexamethasone) in the Complete GR Screening Buffer directly in the microwell plate.

-

Assay Assembly:

-

To each well containing the diluted compounds, add the 4X fluorescent glucocorticoid solution.

-

Initiate the binding reaction by adding the 4X GR solution to each well.

-

Include negative control wells (no competitor) and positive control wells (saturating concentration of dexamethasone).[11]

-

-

Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to reach equilibrium.[10]

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by the test compound. Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand. This value can be used to determine the binding affinity (Ki).

Workflow for Glucocorticoid Receptor Binding Assay

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

Genomic Mechanism of Action

The genomic actions of prednisolone are mediated by the activated GR, which translocates to the nucleus and functions as a ligand-dependent transcription factor.[6] These actions are primarily responsible for the long-term anti-inflammatory effects of glucocorticoids.

Transactivation and Transrepression

Once in the nucleus, the GR can modulate gene expression through two main mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[12][13]

-

Transrepression: The GR monomer can inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[14][15] This interaction prevents these factors from binding to their DNA response elements, thereby repressing the transcription of genes encoding cytokines, chemokines, and adhesion molecules.

Table 2: In-Vitro Potency of Prednisolone in Genomic Assays

| Assay Type | Cell Line | Target | Parameter | Value | Reference |

| GRE-driven Reporter Gene Assay | A549 | GRE | EC50 | Not specified, but less potent than dexamethasone | [6] |

| NF-κB Reporter Gene Assay | Sensor cells | NF-κB | EC50 (inhibition) | Not specified, but less potent than dexamethasone | [14] |

| Cytokine Inhibition (TNF-α) | PBMCs | TNF-α release | IC50 | Not specified, but significant reduction observed | [16] |

| Cytokine Inhibition (IL-6) | Rat-1 stables | IL-6 promoter activity | EC50 (inhibition) | Not specified for prednisolone | [5] |

| Mixed Lymphocyte Reaction | Human plasma | T-cell proliferation | EC50 (total) | 66.3 ± 26.7 ng/mL | [4] |

| Mixed Lymphocyte Reaction | Human plasma | T-cell proliferation | EC50 (free) | 10.0 ± 5.0 ng/mL | [4] |

| PBMC Blastogenesis | Human PBMCs | Cell growth | IC50 | 580.0 ± 1037.9 nM | [17] |

Signaling Pathway: Genomic Action of Prednisolone

Caption: Genomic signaling pathway of prednisolone.

Experimental Protocol: NF-κB Reporter Gene Assay

This protocol describes a method to quantify the inhibitory effect of prednisolone on NF-κB transcriptional activity using a luciferase reporter gene assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Prednisolone

-

NF-κB activator (e.g., TNF-α)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

Compound Treatment: Pre-treat the transfected cells with various concentrations of prednisolone for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activity by prednisolone compared to the stimulated control. Determine the IC50 value from the dose-response curve.

Workflow for NF-κB Reporter Gene Assay

Caption: Workflow for an NF-κB luciferase reporter gene assay.

Non-Genomic Mechanism of Action

Prednisolone can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis.[5] These mechanisms are thought to be mediated by membrane-bound glucocorticoid receptors (mGRs) and by interactions of the cytosolic GR with intracellular signaling molecules.[6][18]

Membrane-Bound Glucocorticoid Receptors (mGRs)

Evidence suggests the existence of mGRs on the surface of various cell types.[18] Upon binding prednisolone, these receptors can rapidly modulate intracellular signaling cascades, including those involving G proteins and protein kinases.[17] These rapid actions can influence neuronal activity, ion transport, and the release of signaling molecules like endocannabinoids and nitric oxide.[19][20]

Interaction with Signaling Cascades

The activated cytosolic GR can also directly interact with and modulate the activity of key signaling proteins, such as p38 mitogen-activated protein kinase (MAPK). This interaction can lead to the inhibition of pro-inflammatory signaling pathways.

Signaling Pathway: Non-Genomic Action of Prednisolone via p38 MAPK

Caption: Non-genomic signaling of prednisolone involving p38 MAPK.

Experimental Protocol: Western Blot for p38 MAPK Phosphorylation

This protocol describes how to assess the effect of prednisolone on the phosphorylation of p38 MAPK, a key indicator of its activation state.

Materials:

-

Cell line of interest (e.g., macrophages, PBMCs)

-

Cell culture medium and supplements

-

Prednisolone

-

Stimulant (e.g., LPS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat with prednisolone for a specified time, then stimulate with an agent like LPS to induce p38 MAPK phosphorylation.[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated p38 MAPK as a ratio to total p38 MAPK.

Workflow for Western Blot of p38 MAPK Phosphorylation

Caption: Workflow for Western blot analysis of p38 MAPK phosphorylation.

Conclusion

The in-vitro mechanism of action of prednisolone is a complex interplay of genomic and non-genomic pathways, all initiated by its binding to the glucocorticoid receptor. The genomic effects, characterized by the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors, form the basis of its long-term therapeutic efficacy. Concurrently, the rapid, non-genomic actions provide an additional layer of regulation on inflammatory processes. A thorough understanding of these mechanisms, supported by robust in-vitro assays, is paramount for the development of next-generation glucocorticoids with enhanced therapeutic indices. This guide provides a foundational framework for researchers to explore the intricate molecular pharmacology of prednisolone and to advance the field of anti-inflammatory drug discovery.

References

- 1. pnas.org [pnas.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Prednisolone pharmacodynamics assessed by inhibition of the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma prednisolone concentrations: comparison of radioimmunoassay and competitive protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dimerization of the Glucocorticoid Receptor and Its Importance in (Patho)physiology: A Primer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prednisolone reduces TNF-alpha release by PBMCs activated with a trifunctional bispecific antibody but not their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of suppressive potency between prednisolone and prednisolone sodium succinate against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Membrane glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 18. Multiplexed Membrane Signaling by Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. benchchem.com [benchchem.com]

The Molecular Mechanisms of Prednisolone in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156), a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Its profound efficacy stems from its multifaceted influence on the immune system, primarily through the modulation of gene expression and intracellular signaling pathways within immune cells. This technical guide provides a comprehensive overview of the core molecular mechanisms of Prednisolone, detailing its genomic and non-genomic actions, and its impact on various immune cell populations. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the intricate signaling pathways and experimental workflows.

Core Molecular Mechanisms of Prednisolone

Prednisolone, a synthetic corticosteroid, exerts its potent anti-inflammatory and immunosuppressive effects through a variety of molecular mechanisms that can be broadly categorized as genomic and non-genomic.[1] Prednisone, a prodrug, is converted in the liver to its active form, prednisolone, which then mediates these effects.[2][3]

The Glucocorticoid Receptor: The Central Mediator

The actions of Prednisolone are primarily mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[4] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70.[5]

Genomic Mechanisms: Altering the Transcriptional Landscape

The genomic effects of Prednisolone are responsible for the majority of its long-term anti-inflammatory and immunosuppressive actions and typically manifest over hours.[6] These mechanisms involve direct and indirect regulation of gene expression.

1.2.1. Transactivation: Upregulation of Anti-inflammatory Genes

Upon binding to Prednisolone, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus.[7][8] In the nucleus, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[7][9] This binding recruits coactivator proteins, leading to the increased transcription of anti-inflammatory genes.[9] Key genes upregulated by this mechanism include:

-

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[10]

-

Mitogen-activated protein kinase phosphatase-1 (MKP-1): MKP-1 inhibits MAPK signaling pathways, which are involved in the expression of inflammatory genes.[9]

-

Inhibitor of nuclear factor-κB (IκBα): Increased IκBα synthesis enhances the sequestration of NF-κB in the cytoplasm, thereby inhibiting its pro-inflammatory activity.[3]

1.2.2. Transrepression: Downregulation of Pro-inflammatory Genes

A major component of Prednisolone's anti-inflammatory action is the repression of pro-inflammatory gene expression. This occurs through several mechanisms:

-

Tethering to Transcription Factors: The activated GR can directly interact with and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1).[1][4] This "tethering" mechanism prevents these factors from binding to their DNA response elements and initiating the transcription of genes encoding cytokines, chemokines, and adhesion molecules.[1][11]

-

Competition for Coactivators: The GR can compete with other transcription factors for limited pools of essential coactivator proteins, thereby repressing their transcriptional activity.

-

Recruitment of Corepressors: The GR can recruit corepressor complexes, including histone deacetylases (HDACs), to the sites of inflammatory gene expression.[7] This leads to chromatin condensation, making the DNA less accessible to the transcriptional machinery.[7][12]

Non-Genomic Mechanisms: Rapid Immunosuppressive Effects

Prednisolone also elicits rapid, non-genomic effects that occur within minutes and do not directly involve gene transcription.[6] These mechanisms are particularly relevant at high doses and contribute to the immediate therapeutic responses seen with pulse therapy.[6] Non-genomic actions are mediated through:

-

Membrane-bound Glucocorticoid Receptors (mGCRs): A subpopulation of GR is localized to the plasma membrane and can rapidly modulate intracellular signaling cascades upon Prednisolone binding.[13]

-

Cytosolic GR-mediated Signaling: The cytoplasmic GR, upon activation, can directly interact with and modulate the activity of various kinases, such as PI3K-Akt and MAPK pathways, without translocating to the nucleus.[5]

-

Physicochemical Interactions with Cellular Membranes: At high concentrations, glucocorticoids can alter the fluidity and physicochemical properties of cellular membranes, which can influence the function of membrane-associated proteins.[6]

Effects of Prednisolone on Immune Cell Populations

Prednisolone exerts distinct effects on various immune cells, contributing to its broad immunosuppressive activity.

T Lymphocytes

-

Inhibition of T Cell Activation and Proliferation: Prednisolone suppresses the activation of T cells by inhibiting the production of key cytokines like Interleukin-2 (IL-2) and the expression of the IL-2 receptor.[14] It can also block T cell proliferation in the G1 phase of the cell cycle.[15]

-

Induction of Apoptosis: Prednisolone induces programmed cell death (apoptosis) in both immature thymocytes and mature peripheral T lymphocytes, with a more pronounced effect on CD8+ T cells compared to CD4+ T cells.[14][15]

-

Modulation of T Helper Cell Differentiation: Prednisolone can influence the differentiation of T helper (Th) cells, for instance by suppressing the Th17 lineage, which is implicated in autoimmune diseases.[16]

B Lymphocytes

-

Suppression of B Cell Function: Prednisolone treatment leads to a decrease in immunoglobulin synthesis by B cells.[17]

-

Induction of Apoptosis: Similar to T cells, Prednisolone can induce apoptosis in B lymphocytes, contributing to the reduction of the humoral immune response.[10]

Monocytes and Macrophages

-

Inhibition of Pro-inflammatory Cytokine Production: Prednisolone potently suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6 by monocytes and macrophages.[7][9]

-

Modulation of Macrophage Polarization: Prednisolone can inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype.[18]

-

Reduced Migration: Prednisolone can impair the migration of monocytic cells to sites of inflammation.[18]

Other Immune Cells

-

Neutrophils: Prednisolone reduces the transmigration of neutrophils to inflammatory sites by downregulating adhesion molecules.[10]

-

Plasmacytoid Dendritic Cells (pDCs): Prednisolone induces apoptosis in pDCs and suppresses their ability to produce type I interferons, which are crucial for antiviral immunity.[19]

Quantitative Data on Prednisolone's Effects

The following tables summarize quantitative data on the effects of Prednisolone on cytokine production and gene expression in immune cells.

Table 1: Effect of Prednisolone on Cytokine Production in Immune Cells

| Cytokine | Cell Type | Treatment Conditions | Effect | Reference |

| TNF-α | Human whole blood | 3, 10, 30 mg oral prednisolone 2h before LPS | Dose-dependent inhibition | [7] |

| IL-6 | Human whole blood | 3, 10, 30 mg oral prednisolone 2h before LPS | Dose-dependent inhibition | [7] |

| IL-8 | Human whole blood | 3, 10, 30 mg oral prednisolone 2h before LPS | Dose-dependent inhibition | [7] |

| IL-10 | Human whole blood | 3, 10, 30 mg oral prednisolone 2h before LPS | Dose-dependent enhancement | [7] |

| TNF-α, IL-1β, IL-17A | PBMCs from ENL patients | Prednisolone treatment | Significant reduction in in vitro production | [15] |

| IL-10 | PBMCs from ENL patients | Prednisolone treatment | Significant increase in in vitro production | [15] |

| IL-17A | Decidual immune cells | Prednisolone treatment | Significantly lower concentration than control | [8] |

| IL-10 | Decidual immune cells | Prednisolone treatment | Significantly higher concentration than control | [8] |

Table 2: Effect of Prednisolone on Gene Expression in Immune Cells

| Gene | Cell Type/Tissue | Treatment Conditions | Effect | Reference |

| TNF-α, IL-1β, TGF-β1 mRNA | Skin biopsies (Leprosy T1R) | Prednisolone treatment (1 month) | Reduced expression | [18] |

| IL-10 mRNA | PBMCs (Leprosy T1R) | Prednisolone treatment (1 month) | Significantly increased expression | [18] |

| FOXP3 mRNA | Decidual immune cells | Prednisolone treatment | ~1.7-fold higher than control | [8] |

| RORC mRNA | Decidual immune cells | Prednisolone treatment | Significantly lower than control | [8] |

| IL-8, MMP-1 mRNA | Synovial tissue (RA patients) | Oral prednisolone (14 days) | Markedly decreased expression | [19][20] |

| 47 cytokine/chemokine genes | Mouse eyes (EAU) | 7.5 mg/kg IV prednisolone (1 day) | Significant decrease in expression | [16] |

| 10 cytokine/chemokine genes | Mouse eyes (EAU) | 7.5 mg/kg IV prednisolone (1 day) | Upregulated expression | [16] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular mechanisms of Prednisolone.

Chromatin Immunoprecipitation (ChIP) Assay for Glucocorticoid Receptor Binding

This protocol is adapted for studying the in vivo binding of the glucocorticoid receptor to its target DNA sequences.[2][10][13]

-

Cell Culture and Treatment: Culture appropriate immune cells (e.g., A549, murine bone marrow-derived macrophages) to the desired confluency. Treat cells with Prednisolone or a vehicle control for the specified time.

-

Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-GR antibody or a negative control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Perform a series of washes with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the target gene promoters or by next-generation sequencing (ChIP-seq).

Western Blot Analysis of NF-κB Phosphorylation

This protocol is designed to assess the effect of Prednisolone on the activation of the NF-κB pathway by measuring the phosphorylation of its p65 subunit.[6]

-

Cell Culture and Treatment: Culture immune cells and treat with Prednisolone for the desired time, followed by stimulation with a pro-inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p65 (P-p65). A separate membrane should be incubated with an antibody for total p65 as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of P-p65 and total p65.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol allows for the quantification of changes in the mRNA levels of target genes in response to Prednisolone treatment.[15][19]

-

Cell Culture and Treatment: Culture immune cells and treat with Prednisolone or a vehicle control for the specified duration.

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit, ensuring the removal of genomic DNA contamination.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target and reference (housekeeping) genes, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to calculate the relative fold change in gene expression, normalized to the reference gene.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of Prednisolone and a typical experimental workflow.

Caption: Genomic signaling pathway of Prednisolone in an immune cell.

Caption: Non-genomic signaling pathways of Prednisolone.

References

- 1. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. The glucocorticoid receptor inhibits NFκB by interfering with serine-2 phosphorylation of the RNA polymerase II carboxy-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Prednisone may induce immunologic tolerance by activating the functions of decidual immune cells in early pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The interaction of regulated forms of cell death in the pathogenesis of severe facial paralysis and potential therapeutic strategies [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Corticosteroids reduce IL-6 in ASM cells via up-regulation of MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microarray analysis of cytokine and chemokine gene expression after prednisolone treatment in murine experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Real‐time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Real-time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Prednisolone Signaling Pathway Analysis: A Technical Guide for Researchers

An In-depth Guide to the Core Mechanisms, Experimental Analysis, and Computational Tools for Understanding Prednisolone's Action.

Introduction

Prednisolone (B192156) is a synthetic glucocorticoid widely prescribed for its potent anti-inflammatory and immunosuppressive properties. It is a cornerstone in the treatment of a multitude of conditions, including autoimmune diseases, allergies, and certain types of cancer. The therapeutic effects of prednisolone are mediated through its interaction with the glucocorticoid receptor (GR), leading to widespread changes in gene expression. A thorough understanding of the prednisolone signaling pathway is paramount for researchers, scientists, and drug development professionals seeking to optimize its therapeutic benefits while minimizing its adverse effects. This technical guide provides a comprehensive overview of the core signaling pathways, detailed experimental protocols for their analysis, and a survey of the computational tools available to interpret the resulting complex datasets.

The Prednisolone Signaling Pathway: A Dual Mechanism of Action

Prednisone (B1679067), the orally administered pro-drug, is rapidly converted to its active form, prednisolone, in the liver.[1] The primary mechanism of action of prednisolone involves its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor (GR).[2][3] Upon ligand binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex including Heat Shock Protein 90 (HSP90), and translocates to the nucleus.[2] Within the nucleus, the activated GR-prednisolone complex modulates gene expression through two principal mechanisms: transactivation and transrepression.

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This interaction typically leads to the up-regulation of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4]

Transrepression: A significant portion of prednisolone's anti-inflammatory effects is attributed to the repression of pro-inflammatory gene expression. This is often achieved through the GR's interaction with other transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[4][5] The activated GR can physically interact with NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5][6]

The intricate interplay of these pathways results in the broad therapeutic effects of prednisolone. The following diagram illustrates the canonical prednisolone signaling pathway.

Tools and Databases for Pathway Analysis

A variety of computational tools and databases are available to assist researchers in analyzing the effects of prednisolone on signaling pathways.

-

Pathway Databases:

-

Kyoto Encyclopedia of Genes and Genomes (KEGG): A collection of manually drawn pathway maps representing our knowledge of molecular interaction and reaction networks.

-

Gene Ontology (GO): A major bioinformatics initiative to unify the representation of gene and gene product attributes across all species.

-

Reactome: An open-source, curated, and peer-reviewed pathway database.

-

Small Molecule Pathway Database (SMPDB): Contains pathways for small molecules and drugs, including a specific pathway for prednisolone metabolism.[2]

-

-

Analysis Software:

-

Ingenuity Pathway Analysis (IPA): A powerful software tool for analyzing and visualizing complex 'omics data to gain insights into molecular and cellular functions.

-

Cytoscape: An open-source software platform for visualizing complex networks and integrating these with any type of attribute data.

-

Gene Set Enrichment Analysis (GSEA): A computational method that determines whether a pre-defined set of genes shows statistically significant, concordant differences between two biological states.

-

clusterProfiler: An R package for comparing and visualizing functional profiles of gene clusters.

-

Quantitative Data on Prednisolone-Modulated Gene and Protein Expression

The following tables summarize quantitative data from studies investigating the effect of prednisolone on gene and protein expression.

Table 1: Differentially Expressed Genes in Mouse Liver Following Prednisolone Treatment

| Gene Symbol | Full Gene Name | Fold Change | p-value |

| Fkbp5 | FK506 binding protein 5 | 23.6 | < 0.01 |

| Tat | Tyrosine aminotransferase | 8.9 | < 0.01 |

| Pck1 | Phosphoenolpyruvate carboxykinase 1 | 4.2 | < 0.01 |

| Sds | Serine dehydratase | 3.8 | < 0.01 |

| Adipor2 | Adiponectin receptor 2 | -1.5 | < 0.01 |

| Cebpa | CCAAT/enhancer binding protein (C/EBP), alpha | -1.6 | < 0.01 |

| Tkt | Transketolase | -1.7 | < 0.01 |

Data extracted from a study on prednisolone-induced differential gene expression in mouse liver.

Table 2: Differentially Expressed Genes in Human Blood Following Short-Term Oral Prednisone Therapy

| Gene Symbol | Log Fold Change | FDR |

| KLRF1 | -2.17 | < 0.05 |

| GZMH | -1.98 | < 0.05 |

| ADGRG1 | -1.89 | < 0.05 |

| IL2RB | -1.45 | < 0.05 |

| CD3D | -1.33 | < 0.05 |

Data from a study on the effects of short-term oral prednisone therapy on blood gene expression.

Experimental Protocols

Single-Cell RNA Sequencing (scRNA-seq) Analysis

This protocol outlines a typical workflow for analyzing the transcriptional effects of prednisolone at the single-cell level.

Detailed Steps for scRNA-seq Data Analysis:

-

Quality Control (QC) and Filtering: Raw sequencing reads are assessed for quality using tools like FastQC. Low-quality reads and adapter sequences are removed.

-

Alignment: The cleaned reads are aligned to a reference genome.

-

Quantification: The number of reads mapping to each gene in each cell is counted to generate a gene-cell expression matrix.

-

Normalization: The raw counts are normalized to account for differences in sequencing depth and capture efficiency between cells.

-

Dimensionality Reduction: Techniques like Principal Component Analysis (PCA), Uniform Manifold Approximation and Projection (UMAP), or t-distributed Stochastic Neighbor Embedding (t-SNE) are used to reduce the dimensionality of the data for visualization and clustering.

-

Clustering: Cells are grouped into clusters based on their gene expression profiles to identify different cell types or states.

-

Differential Gene Expression (DGE) Analysis: Genes that are differentially expressed between conditions (e.g., prednisolone-treated vs. control) within each cell cluster are identified.

-

Pathway Enrichment Analysis: The lists of differentially expressed genes are analyzed using databases like GO and KEGG to identify the biological pathways that are significantly affected by prednisolone treatment.

Proteomic Analysis using Olink

Olink's Proximity Extension Assay (PEA) technology allows for high-throughput, multiplexed protein analysis from small sample volumes.

Methodology:

-

Sample Preparation: Plasma, serum, or other biological samples are prepared according to the Olink protocol.

-

Proximity Extension Assay: Pairs of antibodies tagged with unique DNA oligonucleotides bind to their target protein. When in close proximity, the DNA tags hybridize and are extended by a DNA polymerase, creating a unique DNA reporter molecule.

-

Quantification: The DNA reporter molecules are quantified using either quantitative real-time PCR (qPCR) or next-generation sequencing (NGS).

-

Data Analysis: The raw data is processed to generate Normalized Protein eXpression (NPX) values, which are on a log2 scale. NPX values are then used for downstream statistical analysis, including differential protein expression analysis and pathway analysis.

Conclusion

The analysis of the prednisolone signaling pathway is a multifaceted endeavor that requires a combination of sophisticated experimental techniques and powerful computational tools. This guide has provided an overview of the core molecular mechanisms of prednisolone action, a survey of the available analysis tools and databases, a summary of quantitative data, and detailed experimental workflows. By leveraging these resources, researchers can gain deeper insights into the complex biological effects of prednisolone, paving the way for the development of more targeted and effective therapeutic strategies.

References

- 1. B.3 â An RNA-seq Work Flow [bioconductor.org]

- 2. DE Genes Network Analysis [cytoscape.org]

- 3. Single-Cell RNA Sequencing Reveals T Helper Cells Synthesizing Steroids De Novo to Contribute to Immune Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 27. Basic Expression Analysis Tutorial — Cytoscape User Manual 3.5.0 documentation [manual.cytoscape.org]

The Discovery and Chemical Synthesis of Prednisolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of prednisolone (B192156), a pivotal synthetic glucocorticoid. The document details the historical context of its discovery, explores various chemical and microbiological synthesis routes, and elucidates its mechanism of action through cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and steroid chemistry.

Discovery of Prednisolone: A Landmark in Steroid Chemistry

The discovery of prednisolone in the mid-20th century marked a significant advancement in the treatment of inflammatory and autoimmune diseases. Prior to its development, cortisone (B1669442) was the primary corticosteroid used, but its therapeutic benefits were often accompanied by undesirable side effects.

In the early 1950s, a team of researchers led by American microbiologist Arthur Nobile at the Schering Corporation embarked on a mission to develop more potent and safer corticosteroids.[1][2] Their work culminated in the groundbreaking discovery of prednisone (B1679067) and its active metabolite, prednisolone, in 1950.[1][2] A commercially viable synthesis process was developed, leading to the introduction of prednisolone for medical use in 1955.[3]

Nobile's key innovation was the use of microbial fermentation to introduce a double bond in the A-ring of the steroid nucleus of hydrocortisone (B1673445).[4] This seemingly minor structural modification resulted in a compound, prednisolone, with significantly enhanced anti-inflammatory potency compared to its parent molecule, hydrocortisone.

Chemical Synthesis of Prednisolone

The synthesis of prednisolone can be achieved through various chemical and microbiological routes. Industrial production has historically relied on a combination of chemical modifications of readily available steroid precursors and highly specific microbial biotransformations.

Microbiological Dehydrogenation of Hydrocortisone

The most direct and widely utilized method for prednisolone synthesis is the microbiological 1,2-dehydrogenation of hydrocortisone. This biotransformation is catalyzed by microbial 3-ketosteroid-Δ¹-dehydrogenases and offers high selectivity and yield. Several microorganisms have been identified and optimized for this process.

Experimental Protocol: Microbiological Dehydrogenation of Hydrocortisone using Rhodococcus coprophilus

1. Culture Preparation:

-

A loopful of Rhodococcus coprophilus DSM 43347 cells from a Plate Count Agar (PCA) slant is transferred to a 50 mL Erlenmeyer flask containing 20 mL of sterile Potato Dextrose Broth (PDB) medium.[5]

-

The flask is incubated at 30°C and 110 rpm in an orbital shaker for 48 hours.[5]

-

The entire seed culture is then transferred to a 500 mL Erlenmeyer flask containing 200 mL of sterile PDB and incubated under the same conditions for another 48 hours.[5]

2. Biotransformation:

-

After the 48-hour incubation, 0.2 g of hydrocortisone dissolved in 2 mL of dimethyl sulfoxide (B87167) (DMSO) is added to the culture flask.[5]

-

The culture is maintained at 30°C and 110 rpm for up to 72 hours.[5] The reaction progress is monitored every 24 hours by Thin Layer Chromatography (TLC).[5]

3. Product Isolation and Purification:

-

Once the reaction is complete (as determined by TLC), the culture broth is centrifuged at 5242 RCF for 20 minutes to separate the cells.[5]

-

The supernatant is extracted three times with 80 mL of ethyl acetate (B1210297).[5]

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.[5]

-

The crude product is purified by column chromatography on silica (B1680970) gel using an eluent of ethyl acetate/cyclohexane (50/50 v/v) to yield pure prednisolone.[5]

Chemical Synthesis from 21-Acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione

A common chemical synthesis route involves the introduction of the 1,4-diene system into a saturated steroid precursor through a sequence of bromination and dehydrobromination reactions.

Experimental Protocol: Synthesis from 21-Acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione

1. Dibromination:

-

21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione is dissolved in glacial acetic acid.[5]

-

A solution of molecular bromine in acetic acid is added dropwise to the steroid solution at a controlled temperature to effect dibromination at the C2 and C4 positions.[5]

2. Dehydrobromination:

-

The resulting 2,4-dibromo derivative is isolated and then heated in collidine.[5] This induces a double dehydrobromination, forming the 1,4-diene system and yielding prednisolone acetate.[5]

3. Hydrolysis:

-

The prednisolone acetate is then subjected to hydrolysis, typically using a mild base, to remove the acetate group at C21 and afford the final product, prednisolone.[5]

Synthesis from Prednisone Acetate

Prednisolone can also be synthesized from prednisone acetate through a series of protection, reduction, and deprotection steps.

Experimental Protocol: Synthesis from Prednisone Acetate

1. Ketal Protection:

-

The 3- and 20-keto groups of prednisone acetate are protected as ketals to prevent their reduction in the subsequent step.

2. Reduction of 11-Keto Group:

-

The 11-keto group is selectively reduced to an 11β-hydroxyl group using a suitable reducing agent.

3. Deprotection and Hydrolysis:

-

The ketal protecting groups are removed under acidic conditions.

-

The 21-acetate group is then hydrolyzed to yield prednisolone. A detailed patent describes a one-pot method starting from prednisone acetate, involving esterification, reduction with sodium borohydride, and finally hydrolysis.[6] Another patent details a process involving the hydrolysis of prednisolone acetate crude product in a mixed solvent of methanol (B129727) and dichloromethane (B109758) with sodium hydroxide (B78521) or potassium hydroxide, followed by neutralization with glacial acetic acid.[7]

Quantitative Data on Synthesis Routes

The efficiency of prednisolone synthesis varies significantly depending on the chosen route. Microbiological methods generally offer higher yields and selectivity compared to purely chemical methods.

| Synthesis Route | Starting Material | Key Reagents/Microorganism | Reported Yield | Purity | Reference |

| Microbiological Dehydrogenation | Hydrocortisone | Rhodococcus coprophilus DSM 43347 | 97% | High | [5][8] |

| Microbiological Dehydrogenation | Hydrocortisone | Arthrobacter simplex | 80-85% (batch), 95% (fed-batch) | High | [9] |

| Microbiological Dehydrogenation | Hydrocortisone | Immobilized Pseudomonas oleovorans | 62.8% (initial), up to 89% (reused) | High | [10] |

| Chemical Synthesis | 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione | Bromine, Collidine | Not specified in detail | Variable | [5] |

| Chemical Synthesis | Prednisone Acetate | Various (multi-step) | Not specified in detail | 99.3% (after refining) | [7] |

| Chemical Synthesis | 9α-Hydroxy Androstenedione (B190577) | Various (multi-step) | 93% (for an intermediate) | Not specified for final product | [5] |

Mechanism of Action: Signaling Pathway

Prednisolone exerts its potent anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

Upon entering the cell, prednisolone binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[9] Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-prednisolone complex then translocates to the nucleus.

In the nucleus, the complex can act in two primary ways:

-

Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1.[11]

-

Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by either direct protein-protein interaction or by competing for coactivators. This leads to the decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The net effect of these genomic actions is a broad suppression of the inflammatory cascade.

Visualizations

Signaling Pathway of Prednisolone

Caption: Prednisolone signaling pathway via the glucocorticoid receptor.

Experimental Workflow: Microbiological Dehydrogenation

References

- 1. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation of uniform prednisolone microcrystals by a controlled microprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. vjs.ac.vn [vjs.ac.vn]

- 6. CN105384790A - Preparation method of prednisolone - Google Patents [patents.google.com]

- 7. View of Approach to synthesis of prednisolone from 9α-hydroxy androstenedione [vjs.ac.vn]

- 8. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prednisolone synthesis - chemicalbook [chemicalbook.com]

- 10. amecj.com [amecj.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Prednisolone Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisolone (B192156), a synthetic glucocorticoid, is a cornerstone in the therapeutic management of a wide array of inflammatory and autoimmune diseases. Its clinical efficacy is intrinsically linked to its chemical structure, which dictates its interaction with the glucocorticoid receptor (GR) and subsequent modulation of gene expression. Understanding the structure-activity relationship (SAR) of prednisolone is paramount for the rational design of new derivatives with improved potency, selectivity, and a more favorable side-effect profile. This technical guide provides an in-depth analysis of the core SAR principles of prednisolone, detailed experimental protocols for activity assessment, and a visual representation of the key signaling pathways involved.

Core Structure-Activity Relationships of Prednisolone

The anti-inflammatory and immunosuppressive effects of prednisolone are primarily mediated through its binding to the cytosolic glucocorticoid receptor.[1][2] The fundamental steroid nucleus, consisting of a four-ring cyclopentanoperhydrophenanthrene system, is the basic scaffold for activity. However, specific functional groups and structural modifications are critical for potent glucocorticoid activity and for minimizing undesirable mineralocorticoid effects.[3]

Key structural features governing the activity of prednisolone and its analogs include:

-

Δ¹-Double Bond: The introduction of a double bond between carbons 1 and 2 in the A-ring of hydrocortisone (B1673445) to form prednisolone significantly enhances glucocorticoid potency and reduces salt-retaining properties.[1]

-

11β-Hydroxyl Group: This group is essential for glucocorticoid activity. Its presence is a primary determinant for binding to the glucocorticoid receptor.[3]

-

17α-Hydroxyl and 21-Hydroxyl Groups: Both hydroxyl groups contribute to the glucocorticoid activity. The 21-hydroxyl group, in particular, is crucial, and its esterification can modulate the drug's pharmacokinetic properties.[4]

-

3-Keto Group: The ketone at the C-3 position is important for receptor binding and activity.

-

Substitutions at C6, C9, and C16:

-

6α-Fluorination: Generally increases both glucocorticoid and mineralocorticoid activity.[3]

-

9α-Fluorination: Markedly enhances both glucocorticoid and mineralocorticoid activity, likely due to its electron-withdrawing effect on the nearby 11β-hydroxyl group.[3][5]

-

16α/β-Methyl or 16α-Hydroxyl Substitution: This modification can significantly reduce or abolish mineralocorticoid activity while maintaining or even slightly increasing glucocorticoid potency.[1]

-

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the glucocorticoid receptor binding affinity and in vivo anti-inflammatory activity of prednisolone and its derivatives.

Table 1: Glucocorticoid Receptor Binding Affinity of Prednisolone Analogs

| Compound | Modification | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |

| Prednisolone | - | 19 | [6] |

| Cortisol (Hydrocortisone) | No Δ¹-double bond | 10 | [6] |

| Cortisone | No Δ¹-double bond, 11-keto | 1 | [6] |

| Dexamethasone | 9α-Fluoro, 16α-Methyl | 100 | [6] |

| Triamcinolone Acetonide | 9α-Fluoro, 16α-Hydroxyl, 16,17-Acetonide | 120 | [6] |

| Budesonide (22R-epimer) | 16α,17α-Acetal with butyraldehyde | 935 | [5] |

Relative Binding Affinity (RBA) is determined by competitive binding assays, with Dexamethasone set as the reference standard at 100.

Table 2: In Vivo Anti-inflammatory Activity of Prednisolone Derivatives in the Croton Oil-Induced Ear Edema Assay

| Compound | Modification | Topical Anti-inflammatory Potency (Relative to Prednisolone) | Reference |

| Prednisolone | - | 1.0 | [7] |

| Methyl 16α-carboxylate-17-deoxyprednisolone | 16α-methoxycarbonyl, 17-deoxy | 1.0 | [7] |

| Ethyl 16α-carboxylate-17-deoxyprednisolone | 16α-ethoxycarbonyl, 17-deoxy | 1.3 | [7] |

| Isopropyl 16α-carboxylate-17-deoxyprednisolone | 16α-isopropoxycarbonyl, 17-deoxy | 4.0 | [7] |

| Benzyl 16α-carboxylate-17-deoxyprednisolone | 16α-benzyloxycarbonyl, 17-deoxy | 4.7 | [7] |

| 6α-Methoxycarbonylprednisolone 21-acetate (isomer 13a) | 6α-methoxycarbonyl, 21-acetate | > Prednisolone | [8] |

Experimental Protocols

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay is designed to determine the relative affinity of test compounds for the human glucocorticoid receptor.[9]

Materials:

-

Human Glucocorticoid Receptor (recombinant)

-

Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)

-

Test compounds (prednisolone analogs)

-

GR Screening Buffer

-

Dithiothreitol (DTT)

-

Microwell plates (e.g., 96-well or 384-well)

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds in GR Screening Buffer directly in the microwell plate.

-

Prepare a 4X solution of the fluorescent glucocorticoid ligand in GR Screening Buffer.

-

Prepare a 4X solution of the human GR in GR Screening Buffer containing DTT. Keep on ice.

-

-

Assay Protocol:

-

To each well containing the serially diluted test compounds (50 µL), add 25 µL of the 4X fluorescent glucocorticoid solution.

-

Mix the plate gently on a plate shaker.

-

Add 25 µL of the 4X GR solution to each well.

-

Mix the plate again on a plate shaker.

-

Incubate the plate in the dark at room temperature for 2-4 hours.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization in each well using a suitable plate reader.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that causes a half-maximal shift in polarization. The IC50 is a measure of the relative affinity of the test compound for the GR.[9]

-

Croton Oil-Induced Ear Edema Assay in Rats

This in vivo assay evaluates the topical anti-inflammatory activity of prednisolone and its analogs.[10][11]

Materials:

-

Wistar or Sprague-Dawley rats (male, 6-8 weeks old)

-

Croton oil

-

Acetone or a mixture of ethanol, pyridine, and ethyl ether as a vehicle[10][11]

-

Test compounds (prednisolone analogs) dissolved in the vehicle

-

Reference standard (e.g., prednisolone)

-

Digital micrometer or punch and balance

-

Anesthetic (e.g., ether)

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment.

-

Induction of Edema:

-

Divide the animals into groups (control, reference, and test compound groups).

-

Under light anesthesia, apply a fixed volume (e.g., 20 µL) of the croton oil solution (containing the dissolved test compound or vehicle alone) to the inner surface of the right ear of each rat.[12] The left ear remains untreated as a control.

-

-

Measurement of Edema:

-

After a specific time period (typically 4-6 hours), sacrifice the animals.[12]

-

Measure the thickness of both ears using a digital micrometer. The difference in thickness between the right and left ear indicates the degree of edema.

-

Alternatively, a circular section (e.g., 6-8 mm in diameter) can be punched out from both ears and weighed. The difference in weight between the two punches reflects the extent of the edema.[10]

-

-

Data Analysis:

-

Calculate the mean edema (difference in thickness or weight) for each group.

-

The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

-

A dose-response curve can be generated to determine the ED50 value for each compound.

-

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Prednisolone exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.[2][13]

Caption: Glucocorticoid receptor signaling pathway.

Experimental Workflow for GR Binding Assay

The following diagram illustrates the key steps in the glucocorticoid receptor competitive binding assay.

Caption: Workflow for GR competitive binding assay.

Experimental Workflow for Croton Oil-Induced Ear Edema Assay

The following diagram outlines the workflow for the in vivo assessment of anti-inflammatory activity using the croton oil-induced ear edema model.

Caption: Workflow for croton oil-induced ear edema assay.

Conclusion

The structure-activity relationship of prednisolone is a well-defined yet continuously evolving field of study. The core principles outlined in this guide provide a foundational understanding for the design of novel glucocorticoids. By leveraging the detailed experimental protocols and understanding the underlying signaling pathways, researchers and drug development professionals can more effectively screen and optimize prednisolone analogs to identify candidates with enhanced therapeutic indices. The pursuit of compounds with a dissociated profile, favoring transrepression over transactivation, remains a key objective in minimizing the side effects associated with long-term glucocorticoid therapy.

References

- 1. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Structure-activity relationships in glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Steroidal anti-inflammatory antedrugs: synthesis and pharmacological evaluation of 16 alpha-alkoxycarbonyl-17-deoxyprednisolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 6-(methoxycarbonyl)prednisolone and its derivatives as new antiinflammatory steroidal antedrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. asianjpr.com [asianjpr.com]

- 11. scispace.com [scispace.com]

- 12. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

Prednisolone in DMSO: A Technical Guide to Solubility and Stability for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility and stability of active pharmaceutical ingredients (APIs) in common solvents is paramount for experimental success and data integrity. Dimethyl sulfoxide (B87167) (DMSO) is a widely utilized solvent for dissolving a broad range of compounds for in vitro and in vivo studies. This technical guide provides an in-depth overview of the solubility and stability of the synthetic glucocorticoid, Prednisolone, in DMSO.

This document details quantitative solubility data, recommended storage conditions, and comprehensive experimental protocols for solubility and stability assessment. Furthermore, it outlines the glucocorticoid receptor signaling pathway, the primary mechanism of action for Prednisolone, and provides essential safety information for handling these solutions.

Solubility of Prednisolone in DMSO

Prednisolone exhibits high solubility in DMSO. The solubility of various forms of Prednisolone in fresh, anhydrous DMSO is summarized in the table below. It is crucial to note that DMSO is hygroscopic, and the presence of moisture can significantly reduce the solubility of corticosteroids. Therefore, the use of fresh, high-purity DMSO is strongly recommended.

| Compound | Solubility in DMSO (mg/mL) | Molar Concentration (mM) |

| Prednisolone | 72 | 199.75 |

| Prednisolone Acetate | 81 | 201.25 |

Experimental Protocols

Accurate determination of solubility and stability is critical for reproducible research. The following sections provide detailed methodologies for these assessments.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.

Protocol:

-

Preparation: Add an excess amount of Prednisolone powder to a clear glass vial.

-

Solvent Addition: Add a precise volume of anhydrous DMSO to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the suspension to settle. Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of dissolved Prednisolone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment using a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its potential degradation products, allowing for an accurate assessment of its stability over time.

HPLC Method Parameters:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water is commonly used. A typical starting point is a mixture of water and acetonitrile (e.g., 70:30 v/v), with the proportion of acetonitrile increasing over the run to elute more hydrophobic compounds. The mobile phase may also contain buffers (e.g., phosphate (B84403) buffer) to control pH. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection Wavelength | Approximately 242 nm (the λmax of Prednisolone) |

| Column Temperature | 25-30°C |

Stability Study Protocol:

-

Stock Solution Preparation: Prepare a stock solution of Prednisolone in anhydrous DMSO at a known concentration (e.g., 10 mg/mL).

-

Aliquoting and Storage: Aliquot the stock solution into several small, tightly sealed vials to minimize freeze-thaw cycles. Store these aliquots at various temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C).

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Sample Analysis: At each time point, retrieve a vial from each storage temperature. Allow the sample to thaw completely and reach room temperature. Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.

-

Data Analysis: Inject the diluted sample into the HPLC system. The peak area of the intact Prednisolone is used to calculate its concentration. The percentage of Prednisolone remaining at each time point is calculated relative to the initial concentration at time 0. The appearance of any new peaks may indicate the formation of degradation products.

Stability of Prednisolone in DMSO

The stability of Prednisolone in DMSO is dependent on storage temperature and duration. For long-term storage, it is recommended to keep stock solutions at -80°C.

| Storage Temperature | Recommended Storage Duration | Expected Stability |

| -80°C | Up to 1 year | High |

| -20°C | Up to 1 month | Good |

| 4°C | Short-term (days) | Limited, risk of degradation |

| Room Temperature | Not recommended for storage | Prone to degradation |

Note: These are general recommendations. It is crucial to perform your own stability studies to confirm the stability of Prednisolone in DMSO under your specific experimental conditions.

Chemical Compatibility and Degradation

Prednisolone can undergo degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and exposure to light. While DMSO is a relatively inert solvent, the potential for interaction and degradation should be considered, especially during long-term storage at non-optimal temperatures. Forced degradation studies on Prednisolone have shown the formation of various degradation products under acidic, alkaline, and oxidative stress. When working with Prednisolone in DMSO, it is important to protect solutions from light and to purge the solvent with an inert gas to minimize oxidation if long-term stability at higher temperatures is required.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Prednisolone exerts its anti-inflammatory and immunosuppressive effects by acting as a glucocorticoid receptor (GR) agonist. The signaling pathway is initiated when Prednisolone enters the cell and binds to the GR in the cytoplasm.

Experimental Workflow

The following diagram illustrates a logical workflow for the assessment of Prednisolone's solubility and stability in DMSO.

Safe Handling and Disposal

Prednisolone is a potent corticosteroid and should be handled with care. DMSO can enhance the penetration of substances through the skin. Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn when handling Prednisolone and its solutions in DMSO. All work should be conducted in a well-ventilated area or a chemical fume hood.